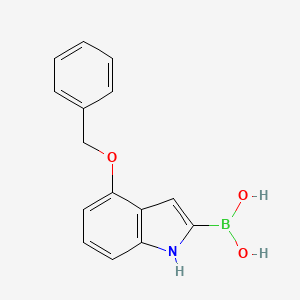

4-Benzyloxy-1H-indole-boronic acid

Description

Properties

IUPAC Name |

(4-phenylmethoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO3/c18-16(19)15-9-12-13(17-15)7-4-8-14(12)20-10-11-5-2-1-3-6-11/h1-9,17-19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUVHXQAEGMSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-1H-indole-boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 4-benzyloxy-1H-indole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-1H-indole-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

Boronic acids, including 4-Benzyloxy-1H-indole-boronic acid, are known for their ability to form reversible covalent bonds with enzymes, making them valuable as enzyme inhibitors. This property has been exploited in the development of drugs targeting various diseases, including cancer and diabetes. The unique structural features of boronic acids allow them to interact selectively with biological targets, enhancing their potential as therapeutic agents .

Cancer Therapy

Research indicates that boronic acids can serve as boron neutron capture agents in cancer therapy. This method involves the selective accumulation of boron-containing compounds in tumor cells, followed by neutron irradiation to induce cytotoxic effects specifically within the tumor . The application of this compound in this context is promising due to its structural compatibility with biological systems.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for the construction of complex indole derivatives. Its boronic acid functionality allows for cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Catalytic Applications

Boronic acids have also been utilized as catalysts in various organic reactions. For instance, they can facilitate reactions involving electrophiles and nucleophiles due to their ability to stabilize transition states through coordination with metal catalysts or other reagents . The incorporation of this compound into catalytic systems can enhance reaction yields and selectivity.

Case Study 1: Development of Enzyme Inhibitors

A study demonstrated the synthesis of enzyme inhibitors using boronic acids, including derivatives like this compound. These compounds showed significant activity against specific proteases involved in cancer progression, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis of Indole Derivatives

In another study focusing on organic synthesis, researchers employed this compound in a Suzuki-Miyaura coupling reaction to produce complex indole derivatives. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's utility in synthesizing biologically active molecules .

Summary Table of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors | Targeting cancer and diabetes |

| Cancer Therapy | Boron neutron capture agents | Selective tumor targeting |

| Organic Synthesis | Building block for complex molecules | Suzuki-Miyaura coupling |

| Catalytic Applications | Catalysts for organic reactions | Enhanced yields and selectivity |

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1H-indole-boronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The benzyloxy group can also participate in various substitution reactions, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on boronic acid derivatives with benzyloxy-substituted aromatic systems, including phenyl and indole scaffolds. Key analogs include (4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7) and (3-(Benzyloxy)phenyl)boronic acid (CAS 156682-54-1), which share functional group motifs but differ in substitution patterns and core structures. Below is a detailed analysis:

Table 1: Physicochemical Properties

Key Differences

This may enhance binding affinity in biological systems . Substitution at the 4-position on the indole ring may sterically hinder boronic acid reactivity compared to para-substituted phenyl derivatives .

Biological Properties :

- (4-(Benzyloxy)phenyl)boronic acid exhibits moderate gastrointestinal (GI) absorption (60-70%) and blood-brain barrier (BBB) permeability (logBB = -0.5), attributed to its lower topological polar surface area (TPSA = 52.5 Ų) .

- The indole analog’s higher TPSA (~70.2 Ų) likely reduces BBB penetration but may improve solubility in aqueous media, critical for pharmaceutical applications.

Synthetic Utility :

- Both phenyl analogs are widely used in Suzuki-Miyaura couplings with aryl halides under mild conditions (e.g., Pd(PPh₃)₄ catalysis, THF/EtOH/H₂O solvents, 80°C) .

- The indole derivative’s reactivity in cross-coupling remains underexplored, though its steric bulk may necessitate optimized catalysts (e.g., Buchwald ligands) or elevated temperatures.

Table 2: Reaction Conditions for Suzuki Coupling

Hypothetical conditions based on steric considerations.

Research Findings and Limitations

- Similar Compounds’ Bioactivity: Both phenyl analogs show weak inhibition of CYP enzymes (e.g., CYP2C9, IC₅₀ > 10 µM), suggesting low drug-drug interaction risks . The indole derivative’s bioactivity remains uncharacterized, though indole-based boronic acids (e.g., bortezomib) are known proteasome inhibitors.

- Gaps in Knowledge: No direct data exist on the solubility, stability, or metabolic profile of this compound. Comparative studies on boronic acid reactivity between indole and phenyl scaffolds are lacking.

Biological Activity

4-Benzyloxy-1H-indole-boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which enhances the compound's utility in biological applications.

The biological activity of this compound primarily arises from its interactions with various biomolecules. The boronic acid group can interact with enzymes and receptors, influencing their activity. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy and antibacterial applications.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, indicating potential for use in treating infections.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and derivatives, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of indole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it could significantly reduce cell viability at specific concentrations, suggesting a promising role in cancer treatment strategies.

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of boronic acid derivatives, including this compound. The compound demonstrated notable activity against Gram-negative bacteria, particularly Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections.

Q & A

Q. How should researchers document methodological variability to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.